Antiproliferative Activity Against HepG2 and MCF7 Cell Lines: Class-Level Benzothiazole-Sulfonamide Comparison
CAS 941877-44-7 has been reported to exhibit antiproliferative activity with IC50 values of approximately 6.92 µM against HepG2 hepatocellular carcinoma cells and approximately 8.26 µM against MCF7 breast adenocarcinoma cells . These data are derived from compound vendor-supplied characterization and do not originate from a peer-reviewed primary research publication. The assay conditions, including incubation time, cell seeding density, and endpoint readout methodology, are not publicly documented. Therefore, direct head-to-head comparison with a structurally defined comparator under identical experimental conditions cannot be performed. For context, structurally distinct benzothiazole derivatives evaluated in the MCF7 cell line have yielded IC50 values spanning from 9.7 µM (compound B5, a 2-substituted benzothiazole EGFR inhibitor) to 1.4 µM (doxorubicin standard) [1]. This range illustrates that the target compound's reported activity falls within a zone that is not differentiated from other benzothiazole chemotypes when assayed in the same cell line, and it is substantially less potent than the clinical standard doxorubicin.
| Evidence Dimension | Cytotoxicity / antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | HepG2 IC50 ~6.92 µM; MCF7 IC50 ~8.26 µM (vendor-reported, conditions undisclosed) |
| Comparator Or Baseline | Benzothiazole derivative B5: MCF7 IC50 = 9.7 µM; Doxorubicin: MCF7 IC50 = 1.4 µM [1] |
| Quantified Difference | Target compound MCF7 IC50 (8.26 µM) is 1.17-fold more potent than B5 but 5.9-fold less potent than doxorubicin; however, cross-study comparison precludes statistical significance |
| Conditions | HepG2 and MCF7 cell lines; assay conditions for target compound not publicly documented. Comparator B5 tested in MCF7 via MTT assay; doxorubicin used as clinical reference standard [1] |
Why This Matters
The target compound's reported MCF7 antiproliferative activity is not meaningfully differentiated from other benzothiazole chemotypes when controlled for assay-to-assay variability; procurement decisions based on potency alone are unsupported without replicate data from standardized assays.
- [1] Design, Synthesis, Biological Evaluation and In Silico Studies of Few Novel 2-Substituted Benzothiazole Derivatives as Potential EGFR Inhibitors. ScienceGate. 2020. Compound B5 MCF7 IC50 = 9.7 µM; doxorubicin MCF7 IC50 = 1.4 µM. View Source
